1,1,1,2-Tétrafluoropropane

Vue d'ensemble

Description

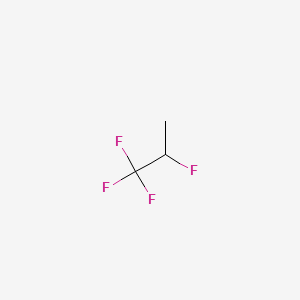

1,1,1,2-Tetrafluoropropane is an organic compound with the molecular formula C₃H₄F₄ and a molecular weight of 116.0575 g/mol . It is a colorless gas at room temperature and is commonly used in various industrial applications due to its unique properties.

Applications De Recherche Scientifique

1,1,1,2-Tetrafluoropropane has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.

Biology: It is studied for its potential effects on biological systems and its interactions with biomolecules.

Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of new pharmaceuticals.

Industry: It is widely used as a refrigerant, blowing agent for foams, and in the production of fluoropolymers.

Mécanisme D'action

1,1,1,2-Tetrafluoropropane, also known as R-134a, is a hydrofluorocarbon (HFC) used primarily for its properties as a refrigerant . It is a colorless gas with a molecular weight of 116.0575 .

Target of Action

As a refrigerant, the primary target of 1,1,1,2-Tetrafluoropropane is the refrigeration cycle in air conditioning systems and refrigerators. It works by absorbing and releasing heat, allowing it to cool enclosed areas .

Mode of Action

1,1,1,2-Tetrafluoropropane operates by changing states from a liquid to a gas and back again within the refrigeration cycle. When it evaporates, it absorbs heat, providing a cooling effect. It then condenses back into a liquid, releasing the absorbed heat .

Biochemical Pathways

Its function is primarily physical, relying on the principles of thermodynamics and phase changes .

Pharmacokinetics

It is worth noting that as a gas, it can be rapidly absorbed and distributed if inhaled .

Result of Action

The primary result of 1,1,1,2-Tetrafluoropropane’s action is the cooling of an enclosed space. By continuously cycling through evaporation and condensation within a closed system, it effectively removes heat from the area, lowering the temperature .

Action Environment

The efficacy and stability of 1,1,1,2-Tetrafluoropropane can be influenced by environmental factors such as temperature and pressure. For instance, higher ambient temperatures can increase the pressure within the refrigeration system, potentially affecting its performance .

Méthodes De Préparation

1,1,1,2-Tetrafluoropropane can be synthesized through several methods:

Fluorination of Propane: One common method involves the fluorination of propane using hydrogen fluoride in the presence of a catalyst such as antimony pentachloride.

Dehydrofluorination: Another method involves the dehydrofluorination of 1,1,1,2,3-pentafluoropropane using a strong base like potassium hydroxide.

Industrial Production: Industrially, 1,1,1,2-tetrafluoropropane is produced through gas-phase fluorination of 2-chloro-1,1,1,2-tetrafluoropropane using a metal halide and a perfluorosulfonic acid as catalysts.

Analyse Des Réactions Chimiques

1,1,1,2-Tetrafluoropropane undergoes various chemical reactions:

Oxidation: It can be oxidized to form carbonyl compounds such as aldehydes and ketones.

Reduction: Reduction reactions can convert it into less fluorinated hydrocarbons.

Substitution: It can undergo nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles like chlorine or bromine.

Common Reagents and Conditions: Common reagents include hydrogen fluoride, potassium hydroxide, and various metal halides. Reaction conditions often involve elevated temperatures and pressures to facilitate the reactions.

Major Products: Major products formed from these reactions include partially fluorinated hydrocarbons, carbonyl compounds, and halogenated derivatives.

Comparaison Avec Des Composés Similaires

1,1,1,2-Tetrafluoropropane can be compared with other similar compounds:

1,1,1,2,3-Pentafluoropropane: This compound has one additional fluorine atom and exhibits different reactivity and physical properties.

1,1,2,2-Tetrafluoropropane: This isomer has a different arrangement of fluorine atoms, leading to variations in chemical behavior and applications.

1,1,1-Trifluoropropane: With one less fluorine atom, this compound shows distinct chemical properties and uses.

Activité Biologique

1,1,1,2-Tetrafluoropropane (also known as HFC-134a) is a halogenated hydrocarbon with the molecular formula C₃H₄F₄. It is primarily used as a refrigerant and propellant in various applications due to its favorable thermodynamic properties. However, understanding its biological activity is crucial for assessing its potential environmental and health impacts.

Research indicates that halogenated hydrocarbons like 1,1,1,2-tetrafluoropropane can interact with biological systems through various mechanisms:

- Enzyme Interaction : Studies have shown that halogenated compounds can influence enzyme activity, potentially altering metabolic pathways in organisms.

- Cell Membrane Disruption : The presence of fluorine atoms may affect the lipid bilayer of cell membranes, leading to changes in permeability and cellular function .

Toxicological Studies

Several studies have explored the toxicological effects of 1,1,1,2-tetrafluoropropane:

- Acute Toxicity : Research has demonstrated that high concentrations can lead to respiratory distress and neurological effects in laboratory animals .

- Chronic Exposure : Long-term exposure studies indicate potential carcinogenic effects and endocrine disruption in mammals .

Case Study 1: Environmental Impact Assessment

A study conducted on the environmental impact of 1,1,1,2-tetrafluoropropane highlighted its persistence in the atmosphere and potential for bioaccumulation. The research indicated that while it is less harmful than some other halogenated compounds, it still poses risks to aquatic life due to its volatility and solubility in water .

Case Study 2: Occupational Exposure

A case study examining workers in industries using 1,1,1,2-tetrafluoropropane revealed instances of respiratory issues linked to inhalation exposure. Monitoring programs showed elevated levels of the compound in air samples collected from manufacturing facilities .

Comparative Biological Activity with Similar Compounds

To better understand the biological activity of 1,1,1,2-tetrafluoropropane, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity Insights |

|---|---|---|

| 1,1,1-Trifluoropropane | One less fluorine atom | Lower toxicity; primarily used as a solvent |

| 2-Chloro-1,1,1,2-tetrafluoropropane | Chlorine substitution | Higher reactivity; noted for potential endocrine disruption |

| 3-Bromo-1,1,2,2-tetrafluoropropane | Bromine addition | Increased toxicity; significant enzyme interaction effects |

Synthesis and Characterization

The synthesis of 1,1,1,2-tetrafluoropropane typically involves fluorination reactions. Characterization techniques such as NMR spectroscopy have been employed to confirm the molecular structure and purity of synthesized samples .

Regulatory Considerations

Due to its potential environmental impacts and biological activity, regulatory bodies have begun to scrutinize the use of 1,1,1,2-tetrafluoropropane. The EU REACH regulation classifies it under substances of very high concern due to its bioaccumulative properties .

Propriétés

IUPAC Name |

1,1,1,2-tetrafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F4/c1-2(4)3(5,6)7/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INEMUVRCEAELBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90503373 | |

| Record name | 1,1,1,2-Tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

421-48-7 | |

| Record name | 1,1,1,2-Tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2-Tetrafluoropropane (FC-254eb) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.